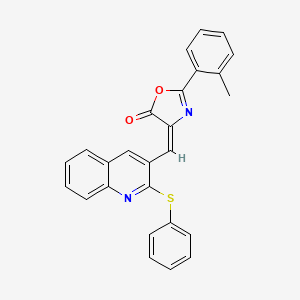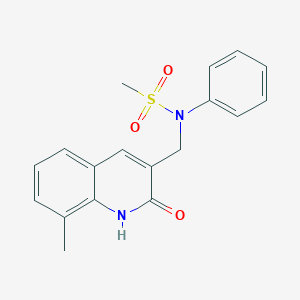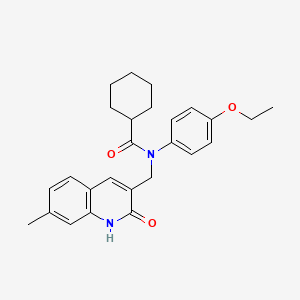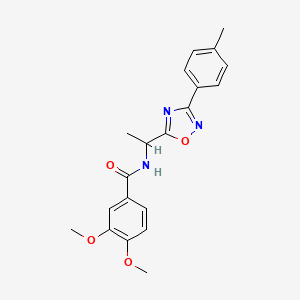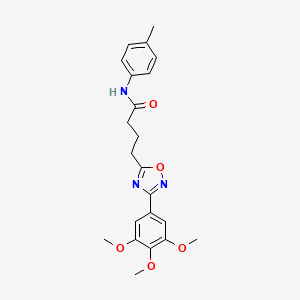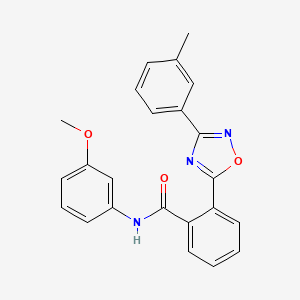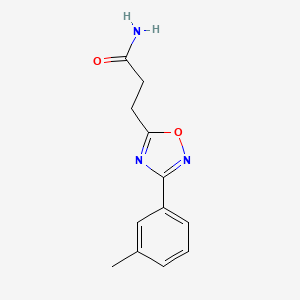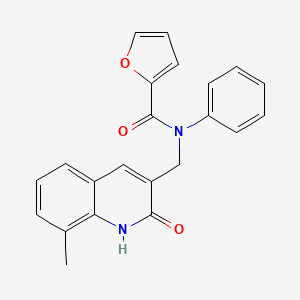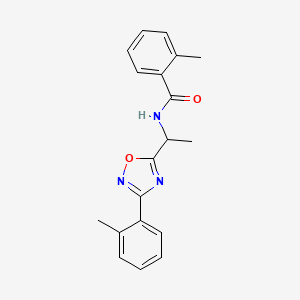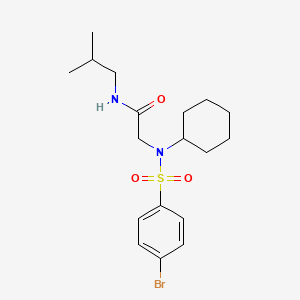
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus Kinase (JAK) inhibitors. It was first synthesized by Pfizer Global Research and Development in 2003, and it has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide selectively inhibits the activity of JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide blocks the signaling pathways of cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21, which are involved in the activation and proliferation of immune cells. This results in a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, inhibits the migration and activation of immune cells, and prevents tissue damage caused by inflammation. It also has a favorable safety profile and is well-tolerated in humans.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK3, which allows for the specific targeting of immune cells and cytokine signaling pathways. It is also available in both oral and intravenous formulations, which allows for flexible dosing and administration. However, N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy are still being studied. It also has some off-target effects on other JAK enzymes, which may affect its specificity in certain disease contexts.
Zukünftige Richtungen
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has shown promising results in various preclinical and clinical studies, and it has the potential to be developed into a new class of immunomodulatory drugs. Some future directions for research include:
1. Investigating the long-term safety and efficacy of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide in various disease contexts.
2. Exploring the use of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide in combination with other immunomodulatory drugs for enhanced therapeutic effects.
3. Developing new formulations and delivery methods for N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide to improve its pharmacokinetics and bioavailability.
4. Studying the effects of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide on other signaling pathways and cellular processes beyond JAK3 inhibition.
5. Investigating the potential use of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide in other diseases beyond its current therapeutic indications.
Synthesemethoden
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide involves a multistep process that starts with the reaction of 5-chloro-2-phenoxyaniline and 4-methoxybenzoic acid to form an amide intermediate. This intermediate is then treated with thionyl chloride and N-methylsulfonamide to form the final product, N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide. The synthesis process is complex and requires careful optimization of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been studied extensively for its therapeutic potential in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in inflammation and immune response.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c1-23-30(26,27)20-12-14(8-10-19(20)28-2)21(25)24-17-13-15(22)9-11-18(17)29-16-6-4-3-5-7-16/h3-13,23H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKUYBRJGNMRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

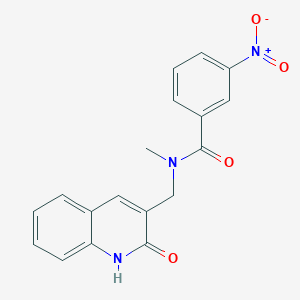
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7686463.png)

